molecular formula C8H11N B15305104 (S)-6-Ethynyl-5-azaspiro[2.4]heptane

(S)-6-Ethynyl-5-azaspiro[2.4]heptane

Cat. No.: B15305104
M. Wt: 121.18 g/mol
InChI Key: FOZYRTMYBDSODU-SSDOTTSWSA-N
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Description

(S)-6-Ethynyl-5-azaspiro[24]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Ethynyl-5-azaspiro[2.4]heptane typically involves the use of azomethine ylides and ethyl cyclopropylidene acetate in a 1,3-dipolar cycloaddition reaction. This reaction is catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos . The reaction conditions are carefully controlled to ensure high enantioselectivity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-6-Ethynyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the azaspiro center, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to (S)-6-Ethyl-5-azaspiro[2.4]heptane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Ethynyl-5-azaspiro[2.4]heptane is unique due to its combination of an ethynyl group and an azaspiro center, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

(6S)-6-ethynyl-5-azaspiro[2.4]heptane

InChI

InChI=1S/C8H11N/c1-2-7-5-8(3-4-8)6-9-7/h1,7,9H,3-6H2/t7-/m1/s1

InChI Key

FOZYRTMYBDSODU-SSDOTTSWSA-N

Isomeric SMILES

C#C[C@@H]1CC2(CC2)CN1

Canonical SMILES

C#CC1CC2(CC2)CN1

Origin of Product

United States

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